Cas no 607738-00-1 (2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

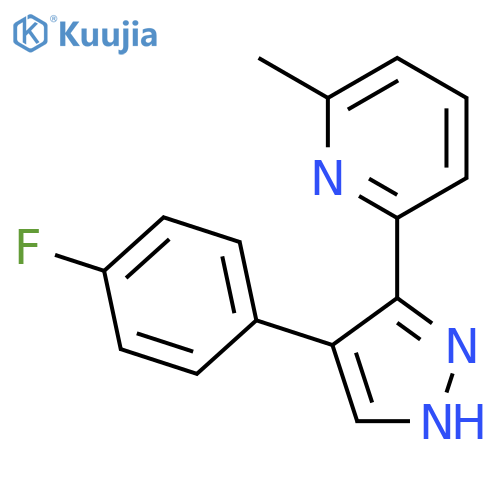

607738-00-1 structure

商品名:2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine

2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine

- 2-[4-(4-FLUOROPHENYL)-1H-PYRAZOL-3-YL]-6-METHYL PYRIDINE

- 2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine

- Pyridine, 2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-6-methyl-

- DTXSID30435386

- AC-13925

- CHEMBL125846

- SCHEMBL5491962

- AKOS015961473

- BDBM50132976

- 2-[4-(4-Fluoro-phenyl)-1H-pyrazol-3-yl]-6-methyl-pyridine

- 607738-00-1

- SCHEMBL20421678

-

- インチ: InChI=1S/C15H12FN3/c1-10-3-2-4-14(18-10)15-13(9-17-19-15)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,17,19)

- InChIKey: VJPFFCRCUZQGJL-UHFFFAOYSA-N

- ほほえんだ: CC1=NC(=CC=C1)C2=NNC=C2C3=CC=C(C=C3)F

計算された属性

- せいみつぶんしりょう: 253.10200

- どういたいしつりょう: 253.10152556g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 41.6Ų

じっけんとくせい

- PSA: 41.57000

- LogP: 3.58620

2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine セキュリティ情報

2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM170684-1g |

2-(4-(4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine |

607738-00-1 | 95% | 1g |

$580 | 2021-08-05 | |

| Chemenu | CM170684-1g |

2-(4-(4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine |

607738-00-1 | 95% | 1g |

$566 | 2023-02-02 | |

| Alichem | A029188119-1g |

2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine |

607738-00-1 | 95% | 1g |

$530.00 | 2023-09-01 | |

| Ambeed | A104141-1g |

2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine |

607738-00-1 | 95+% | 1g |

$510.0 | 2024-04-18 | |

| Crysdot LLC | CD11095023-1g |

2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine |

607738-00-1 | 95+% | 1g |

$614 | 2024-07-18 |

2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine 関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

607738-00-1 (2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine) 関連製品

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:607738-00-1)2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine

清らかである:99%

はかる:1g

価格 ($):459.0